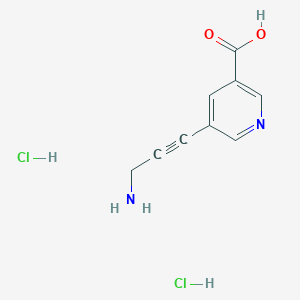
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is a chemical compound with the CAS Number: 2470435-86-8 . It has a molecular weight of 253.13 . The IUPAC name for this compound is 5-(3-aminopropyl)nicotinic acid dihydrochloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is 1S/C9H12N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,1-3,10H2,(H,12,13);2*1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride is a powder with a molecular weight of 253.13 . It is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Synthesis of Antimicrobial Compounds : Nicotinic acid derivatives, closely related to 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid, have been explored for their antimicrobial and antimycobacterial activities. These compounds are synthesized through various chemical reactions and tested for their biological activities against bacteria and fungi (Sidhaye et al., 2011).
Development of Antiallergic Agents : Research has been conducted on the synthesis of derivatives of pyridine carboxylic acids for potential use as antiallergic agents. These studies involve complex chemical transformations and assessments of their stability and potential medicinal applications (Görlitzer & Kramer, 2000).
Chemical Synthesis and Structural Studies
Synthesis of Pyridine Derivatives : Research has been focused on synthesizing new pyridine derivatives, including those related to 5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid, for various chemical and biological applications. These studies often involve detailed analysis of the compounds' chemical structures and properties (Patel et al., 2011).
Crystal Engineering and Supramolecular Chemistry : Studies involving co-crystallization of pyridine carboxylic acids with other compounds have provided insights into hydrogen bonding patterns and supramolecular structures. These findings are significant in the field of crystal engineering and material science (Montis & Hursthouse, 2012).
Biological and Pharmaceutical Research
Receptor Antagonism and Drug Discovery : Pyridine carboxylic acid derivatives have been identified as antagonists for specific receptors, such as 5-HT2C receptors. This research is pivotal in drug discovery, particularly in the development of treatments for neurological disorders (Park et al., 2008).
Extraction and Pharmaceutical Applications : Studies on the extraction of pyridine-3-carboxylic acid using various compounds and techniques have been conducted. Such research is relevant in pharmaceutical and biochemical industries for the production of various medicinal compounds (Kumar & Babu, 2009).
Safety and Hazards
Propiedades
IUPAC Name |
5-(3-aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.2ClH/c10-3-1-2-7-4-8(9(12)13)6-11-5-7;;/h4-6H,3,10H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGMJSUSVZWUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C#CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminoprop-1-ynyl)pyridine-3-carboxylic acid;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


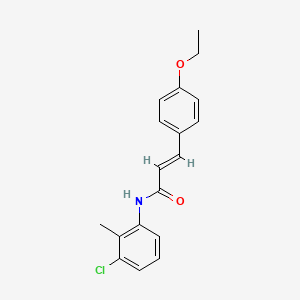
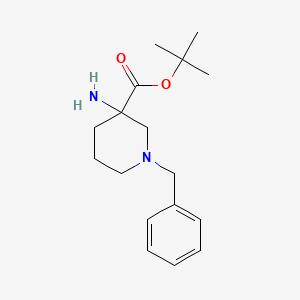
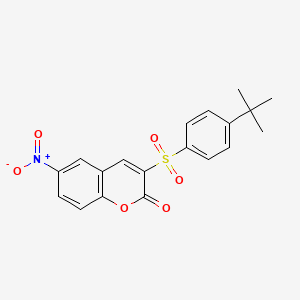
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2355991.png)

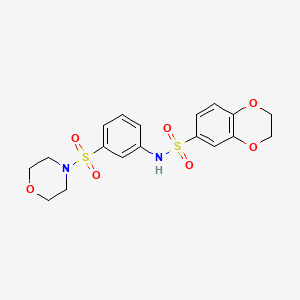
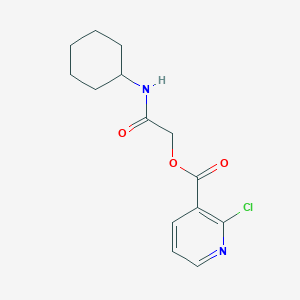
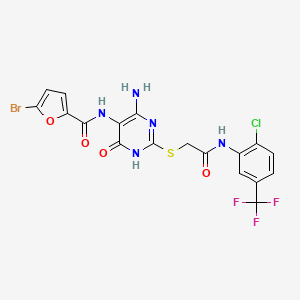

![3-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one](/img/structure/B2356002.png)

![4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B2356006.png)
![N-[4-(difluoromethoxy)phenyl]-2-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2356007.png)